Milbemycin A4

Acaricide Milbemectin Spider Mite

Milbemycin A4 is the major bioactive component of milbemectin, featuring an ethyl group at the 25-position, distinct from Milbemycin A3 (methyl). This structural difference significantly impacts lipophilicity and target binding, making pure A4 essential for accurate HPLC calibration (70:30 A4:A3 ratio verification), SAR derivative synthesis, and bioprocess strain screening. Using isolated A4 ensures reproducible analytical and research results, unlike undefined mixtures. Procure now for quality control, resistance mechanism studies, and novel acaricide development.

Molecular Formula C32H46O7
Molecular Weight 542.7 g/mol
CAS No. 51596-11-3
Cat. No. B162373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4
CAS51596-11-3
Synonyms5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin
Molecular FormulaC32H46O7
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1
InChIKeyVOZIAWLUULBIPN-LRBNAKOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
Solubility1.33e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Milbemycin A4 for Sale | CAS 51596-11-3 | Fermentation-Derived Macrolide Procurement


Milbemycin A4 (CAS 51596-11-3) is a 16-membered macrocyclic lactone antibiotic produced through fermentation by specific strains of the soil bacterium *Streptomyces hygroscopicus* subsp. *aureolacrimosus* [1]. It is one of the primary bioactive constituents of milbemectin (a 70:30 mixture of A4 and A3), recognized for its potent acaricidal and nematocidal activities . As a natural product, Milbemycin A4 serves as a key analytical standard, a reference for impurity profiling in agricultural formulations, and a starting material for semi-synthetic derivatives [2].

Why Generic Substitution Fails: Milbemycin A4 vs. A3 Structural and Biological Distinctions


Substituting Milbemycin A4 (C32H46O7) with its lower homolog Milbemycin A3 (C31H44O7) fails to replicate the precise bioactivity and chromatographic profile required for analytical validation and semi-synthesis. The structural distinction lies in the 25-position substituent: Milbemycin A4 features an ethyl group, whereas Milbemycin A3 contains a methyl group [1]. This single carbon difference significantly alters the molecule's lipophilicity and interaction with biological targets, as evidenced by differential performance against mite eggs and nematodes [2]. Procurement of the isolated A4 component, rather than the undefined A3/A4 mixture, is essential for reproducible research and derivative development.

Quantitative Evidence Guide for Selecting Milbemycin A4 Over Analogs


Milbemycin A4's Role in the Potent A3/A4 Mixture Against Adult Mites

The commercial acaricide Milbemectin is a defined 70:30 mixture of Milbemycin A4 and Milbemycin A3. In standardized bioassays, this mixture exhibits potent activity against the two-spotted spider mite (Tetranychus urticae). While the activity of the pure A4 component is not individually quantified, the mixture's performance establishes a baseline for comparing synthetic derivatives [1].

Acaricide Milbemectin Spider Mite IC50 C. elegans

Milbemycin A4 as the Superior Parent Scaffold for Semi-Synthetic Acaricides

Milbemycin A4 serves as a critical starting material for generating derivatives with enhanced activity. In a direct comparison, all synthesized 25-substituted derivatives of Milbemycin A4 demonstrated higher acaricidal activity than the parent compound itself. Notably, some derivatives exceeded the activity of Milbemycin D, which was already more potent than Milbemycin A4 [1].

Milbemycin A4 Derivative Structure-Activity Relationship Acaricide 25b-methylmilbemycin A4

Milbemycin A4 vs. Milbemycin A3: Differential Activity in a High-Potency Mixture

The defined mixture of 70% Milbemycin A4 and 30% Milbemycin A3 demonstrates a specific activity profile against different life stages of the two-spotted spider mite. The mixture shows high potency against adult mites (IC50 = 5.3 μg/mL) but is significantly less potent against mite eggs (IC50 = 41.1 μg/mL) [1].

Milbemycin A3 Milbemectin Acaricide Mite Egg IC50

Milbemycin A4's Unique Biosynthetic Pathway Enables Distinct Production Strains

The biosynthesis of Milbemycin A4 proceeds through a distinct terminal pathway in *Streptomyces hygroscopicus* subsp. *aureolacrimosus*, where it accumulates as a final product alongside milbemycin α14. Research shows that the conversion from milbemycin β6 to Milbemycin A4 can involve two separate pathways, exhibiting different sequences of furan ring formation and C-5 keto reduction [1].

Milbemycin A4 Biosynthesis Streptomyces hygroscopicus Fermentation Strain Engineering

Antifilarial Activity of Milbemycin A4 Oxime Compared to Ivermectin and Moxidectin

Milbemycin A4 oxime, a key derivative, was evaluated in a comparative in vivo study against filarial infections in *Mastomys coucha*. The study directly compared the effects of ivermectin, doramectin, milbemycin A4 oxime, and moxidectin on microfilariae and intrauterine embryonic stages across four filarial species [1].

Milbemycin A4 Oxime Antifilarial Ivermectin Moxidectin In Vivo

Milbemycin A4 Applications: From Analytical Standard to Agrochemical Development


Analytical Reference Standard for Milbemectin Formulation Quality Control

Milbemycin A4 is an essential analytical standard for the quality control (QC) and impurity profiling of commercial milbemectin formulations. Given that milbemectin is a defined 70:30 mixture of A4 and A3 [1], a pure sample of A4 is required for accurate calibration of HPLC or LC-MS methods to ensure the correct ratio of actives in agricultural products.

Scaffold for Semi-Synthetic Acaricide Discovery and SAR Studies

Milbemycin A4 is a validated and potent starting material for generating novel acaricides with improved efficacy. Research has demonstrated that derivatization of the A4 scaffold, particularly at the 25-position, can yield compounds with significantly higher activity against economically important pests like the two-spotted spider mite [2]. Procurement of A4 enables SAR (Structure-Activity Relationship) studies to combat acaricide resistance.

Bioprocess Engineering for Enhanced Milbemycin A4 Fermentation Titers

The unique and branched biosynthetic pathway of Milbemycin A4, involving specific furan ring formation and C-5 keto reduction steps, makes it a target for bioprocess optimization [3]. Industrial and academic researchers can procure pure A4 to serve as an analytical standard for screening high-producing strains of *Streptomyces hygroscopicus* or for metabolic engineering efforts aimed at increasing yield and reducing the cost of this valuable macrolide.

In Vivo and In Vitro Anthelmintic Research and Resistance Studies

Milbemycin A4 and its oxime derivative are relevant tools for investigating the mechanisms of anthelmintic resistance. Comparative studies have shown that milbemycin A4 oxime has activity against a range of filarial parasites in animal models [4]. Pure Milbemycin A4 can be used in in vitro assays (e.g., C. elegans or Haemonchus contortus models) to study differential susceptibility and cross-resistance patterns compared to ivermectin and moxidectin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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